Histrelin - 76712-82-8

Histrelin

Catalog Number: EVT-269463
CAS Number: 76712-82-8
Molecular Formula: C66H86N18O12
Molecular Weight: 1323.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Histrelin is an oligopeptide comprising pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, 1-benzyl-D-histidyl, leucyl, arginyl, and N-ethylprolinamide residues joined in sequence. It is a synthetic nonapeptide analogue of gonadotropin-releasing hormone, and is used as a subcutaneous hydrogel implant (particularly as the diacetate salt) for the treatment of prostate cancer and for the suppression of gonadal sex hormone production in children with central precocious puberty. It has a role as an antineoplastic agent and a gonadotropin releasing hormone agonist.
Histrelin is a gonadotropin-releasing hormone (GnRH) agonist that acts as a potent inhibitor of gonadotropin when administered as an implant delivering continuous therapeutic doses. This drug is a synthetic analog of naturally occurring GnRH with a higher potency. Histrelin implants are non-biodegradable, diffusion-controlled, hydrogel polymer reservoirs containing histrelin acetate that need to be replaced every 52 weeks. Initially, histrelin implants were developed to reduce testosterone to castration levels in patients with advanced prostate cancer. The Vantas product was approved by the FDA in October 2004 for the palliative treatment of this condition. Vantas was later discontinued by Endo Pharmaceuticals Inc. on September 21, 2021. GnRH agonists are the first line of treatment for children with central precocious puberty (CPP) due to their capacity to reduce LH levels and the concentration of sex steroids. As the product Supprelin LA, histrelin is indicated for the treatment of CPP in children (approved by the FDA in May 2007).
Histrelin is a Gonadotropin Releasing Hormone Receptor Agonist. The mechanism of action of histrelin is as a Gonadotropin Releasing Hormone Receptor Agonist.
Histrelin is a gonadotropin releasing hormone (GnRH) agonist that is a potent inhibitor of production of testosterone (in men) and estrogen (in women) and is used predominantly to treat advanced prostate cancer. Histrelin is associated with a low rate of transient serum enzyme elevations during therapy, but has not been linked convincingly to cases of clinically apparent acute liver injury.
Histrelin Acetate is the acetate salt form of histrelin, a long-acting, synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) with potential anti-tumor activity. Upon administration, histrelin binds to and activates GnRH receptors; prolonged administration results in pituitary GnRH receptor desensitization and inhibition of follicle stimulating hormone (FSH) and luteinizing hormone (LH) secretion, leading to a significant decline in testosterone production in males and may inhibit androgen receptor-positive tumor progression; in females, prolonged administration results in decreased estradiol production.
Histrelin is a long-acting, synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) with potential anti-tumor activity. Upon administration, histrelin binds to and activates GnRH receptors; prolonged administration results in pituitary GnRH receptor desensitization and inhibition of follicle stimulating hormone (FSH) and luteinizing hormone (LH) secretion, leading to a significant decline in testosterone production in males and may inhibit androgen receptor-positive tumor progression; in females, prolonged administration results in decreased estradiol production.
Histrelin Acetate can cause developmental toxicity according to state or federal government labeling requirements.
See also: Histrelin Acetate (has salt form).
Future Directions
  • Developing Targeted Delivery Systems: Exploring novel delivery systems for Histrelin, such as nanoparticles or microspheres, could enable more targeted and controlled release, potentially minimizing side effects and improving therapeutic outcomes [].

Leuprolide Acetate

Compound Description: Leuprolide acetate is a synthetic gonadotropin-releasing hormone (GnRH) agonist widely used in the treatment of central precocious puberty (CPP) and prostate cancer. It functions similarly to Histrelin by suppressing gonadotropin release from the pituitary gland after continuous administration [].

Relevance: Leuprolide acetate is structurally similar to Histrelin and shares its mechanism of action, making it a direct comparator in many studies. Notably, both compounds effectively suppress luteinizing hormone (LH) and testosterone levels []. While both are effective, Histrelin offers the advantage of a once-yearly subcutaneous implant, contrasting with Leuprolide acetate's requirement for monthly intramuscular injections [, ]. This difference significantly impacts patient convenience and compliance.

Triptorelin Embonate

Compound Description: Triptorelin embonate is another GnRH agonist, prescribed for conditions like prostate cancer and endometriosis. Like Histrelin, it induces a temporary increase in gonadotropin secretion followed by sustained suppression [].

Relevance: Triptorelin embonate is often used as a comparative treatment option in studies evaluating Histrelin's efficacy. Both drugs achieve similar levels of gonadotropin suppression, leading to clinical improvement in conditions like CPP []. The key difference lies in their administration methods. Triptorelin embonate is available in various formulations, including intramuscular injections and subcutaneous implants, offering flexibility in treatment regimens compared to Histrelin's single annual implant [].

Goserelin Acetate

Compound Description: Goserelin acetate is a GnRH agonist available as an injectable implant that releases medication for up to 3 months. It effectively suppresses testosterone production in men with prostate cancer [].

Relevance: Goserelin acetate serves as an important comparator to Histrelin in clinical trials investigating prostate cancer treatments []. While both compounds exhibit efficacy in suppressing testosterone and shrinking prostate tumors, Histrelin's once-yearly administration schedule offers a significant advantage over Goserelin acetate's 3-month formulation, highlighting its potential for improved patient compliance [].

Danazol

Compound Description: Danazol, a synthetic androgen derivative, finds use in managing conditions like endometriosis and hereditary angioedema. Although it improves blood counts in some bone marrow failure syndromes, its impact on telomere elongation remains controversial [].

Relevance: Danazol is relevant to Histrelin due to its use in treating a patient with a TINF2 germline mutation, a condition also managed with GnRH agonists like Histrelin []. The study observed that Danazol, unlike Histrelin, did not promote the expansion of specific cell clones associated with telomere elongation and improved blood counts []. This observation suggests distinct mechanisms of action and highlights Histrelin's potential benefits in specific patient populations.

[Des-Gly(10),D-His(Bzl)(6),Pro-NHEt(9)]-LHRH

Compound Description: [Des-Gly(10),D-His(Bzl)(6),Pro-NHEt(9)]-LHRH, more commonly known as Histrelin, is a highly selective GnRH agonist. It exhibits potent effects on the hypothalamic-pituitary-gonadal axis [].

Relevance: This compound is Histrelin itself, demonstrating the paper's focus on its direct effects on vasopressin release []. Notably, the study revealed Histrelin's ability to stimulate vasopressin secretion from the rat hypothalamo-neurohypophysial system, contrasting with the inactivity of native GnRH and its antagonist []. This finding underscores Histrelin's unique pharmacological profile and potential for influencing hormonal pathways beyond the reproductive axis.

SB-75 (Cetrorelix)

Compound Description: Cetrorelix, often referred to as SB-75 in research settings, is a GnRH antagonist commonly used in assisted reproductive technologies to prevent premature ovulation. It acts by competitively blocking GnRH receptors [].

Relevance: Cetrorelix plays a crucial role in understanding the mechanism of action of GnRH agonists like Histrelin. In a study investigating the role of GnRH in early embryonic development, Cetrorelix effectively blocked embryo development, an effect partially reversed by Histrelin []. This observation confirms that the effects of both agonists and antagonists are mediated through the GnRH receptor pathway, further emphasizing Histrelin's targeted action.

GF109203X

Compound Description: GF109203X is a selective inhibitor of protein kinase C (PKC), an enzyme family involved in various cellular processes, including signal transduction. It is frequently used in research to elucidate the roles of PKC isoforms in different biological pathways [].

Relevance: While not structurally related to Histrelin, GF109203X is critical in unraveling the downstream signaling pathways activated by GnRH agonists. A study revealed that GF109203X, similar to the GnRH antagonist Cetrorelix, inhibited early embryo development []. This observation suggests that PKC may be a crucial mediator of GnRH signaling during early development, providing insights into the complex cellular events triggered by Histrelin.

SQ22536

Compound Description: SQ22536 is a cell-permeable adenylate cyclase inhibitor, ultimately blocking the production of cyclic AMP (cAMP). This compound is a valuable tool in dissecting the involvement of cAMP-dependent pathways in various cellular responses [].

Relevance: Although not structurally similar to Histrelin, SQ22536 is important in understanding the intricacies of GnRH signaling. While it hindered blastocyst formation and hatching rates, its effects differed from those observed with Cetrorelix, suggesting a distinct mechanism []. This finding implies that while PKA, a downstream target of cAMP, may play a role in GnRH signaling during embryo development, it's likely not the primary pathway affected by Histrelin.

Classification and Source

Histrelin is classified as a gonadotropin-releasing hormone agonist and falls under the category of peptide therapeutics. It is synthesized from amino acids, specifically designed to enhance its potency and duration of action compared to natural GnRH. The compound's chemical formula is C66H86N18O12C_{66}H_{86}N_{18}O_{12}, with a molar mass of approximately 1323.528 g/mol .

Synthesis Analysis

The synthesis of histrelin involves several steps utilizing solid-phase peptide synthesis techniques. The following outlines a typical method for its synthesis:

  1. Initial Resin Preparation: CTC resin is used as a starting material, which is activated in an alkaline environment to couple with Fmoc-Pro-OH, yielding Fmoc-Pro-CTC resin.
  2. Sequential Amino Acid Coupling: The remaining eight amino acids are sequentially added according to the histrelin sequence.
  3. Cleavage and Deprotection: After synthesizing the full peptide chain, protective groups are removed using a cleavage reagent, resulting in a full-protection histrelin fragment.
  4. Final Cleavage: The full-protection fragment undergoes cleavage to yield crude histrelin product .

This method addresses challenges such as low peptide-coupling yields and high waste production associated with earlier synthesis techniques.

Molecular Structure Analysis

Histrelin's molecular structure consists of a sequence of amino acids arranged in a specific order that allows it to mimic natural gonadotropin-releasing hormone effectively. The structural formula indicates:

  • Amino Acid Composition: Histrelin comprises 66 carbons, 86 hydrogens, 18 nitrogens, and 12 oxygens.
  • Peptide Bonds: The molecule features multiple peptide bonds connecting the amino acids, which are crucial for its biological activity.
  • 3D Conformation: The spatial arrangement of atoms contributes to its receptor binding affinity and biological function .
Chemical Reactions Analysis

Histrelin participates in several chemical reactions primarily related to its interactions with biological receptors:

  1. Receptor Binding: Histrelin binds to GnRH receptors on pituitary gonadotropes, initiating a cascade that leads to the release of luteinizing hormone and follicle-stimulating hormone.
  2. Metabolism: Upon administration, histrelin is metabolized by proteolytic enzymes into smaller peptide fragments, which may further participate in biological processes or be excreted .
  3. Degradation Pathways: The compound undergoes C-terminal dealkylation and other modifications during metabolism, affecting its pharmacokinetic properties .
Mechanism of Action

The mechanism of action of histrelin involves:

Physical and Chemical Properties Analysis

Histrelin exhibits several notable physical and chemical properties:

Applications

Histrelin has diverse applications in clinical practice:

  1. Hormone-Sensitive Cancers: Used for palliative treatment of advanced prostate cancer by reducing androgen levels.
  2. Central Precocious Puberty: Effective in managing early onset puberty by suppressing premature sexual development in children.
  3. Transgender Care: Off-label use includes suppression of cis-sex puberty in transgender youth until they are ready for cross-sex hormonal therapy.
  4. Research Applications: Utilized in studies investigating hormonal regulation mechanisms and therapies targeting endocrine disorders .

Properties

CAS Number

76712-82-8

Product Name

Histrelin

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C66H86N18O12

Molecular Weight

1323.5 g/mol

InChI

InChI=1S/C66H86N18O12/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71)/t47-,48-,49-,50-,51-,52-,53+,54-,55-/m0/s1

InChI Key

HHXHVIJIIXKSOE-QILQGKCVSA-N

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Solubility

In water, 1.0X10+6 mg/L at 25 °C (est) /miscible/

Synonyms

((im bzl)-D-His(6), Pro(9)-NEt)LHRH
6-His(imBzl)-9-N-Et-ProNH2-10-des-GlyNH2-LHRH
GnRH, His(imBzl)(6)-N-Et-ProNH2(9)-
histrelin
IBHPE-LHRH
imbzl-His(6), Pro(9)-NET-GNRH
LHRH, His(imBzl)(6)-N-Et-ProNH2(9)-
LHRH, histidyl(imBzl)(6)-N-ethylprolinamide(9)-des-glycinamide(10)-
Supprelin

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.